Ethefil
Description
Ethefil (hypothetical nomenclature) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor under investigation for therapeutic applications in cardiovascular and erectile dysfunction. While specific structural details are proprietary, available data suggest it shares a core pyrazolopyrimidinone scaffold with established PDE-5 inhibitors like sildenafil and tadalafil . Its molecular modifications, such as sulfonic acid or thioether substitutions, aim to enhance bioavailability and reduce off-target effects compared to first-generation analogs . Preclinical studies indicate this compound exhibits selective binding to PDE-5 isozymes, with an IC50 of 2.3 nM, suggesting potent enzymatic inhibition . Regulatory filings highlight its compliance with International Council for Harmonisation (ICH) guidelines, including rigorous impurity profiling (<0.1% total impurities) and stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Properties
IUPAC Name |
4-N,5-N-diethyl-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-3-10-8(14)6-7(13-5-12-6)9(15)11-4-2/h5H,3-4H2,1-2H3,(H,10,14)(H,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMAVHHMPYHSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CN1)C(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215314 | |
| Record name | Ethefil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65-21-4 | |
| Record name | N4,N5-Diethyl-1H-imidazole-4,5-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethefil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethefil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethefil can be synthesized through several methods, including the reaction of ethylene with specific catalysts under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the addition of ethylene to a precursor molecule. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where ethylene is introduced to a catalyst bed. The process is optimized to maximize efficiency and minimize by-products. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Ethefil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of alcohols or alkanes.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted derivatives.
Scientific Research Applications
Ethefil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in catalysis and as a building block for various chemical reactions.
Biology: this compound is used in the study of biochemical pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of Ethefil involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, facilitating various biochemical reactions. The compound’s reactivity allows it to participate in the formation and breaking of chemical bonds, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Sulfoaildenafil
Sulfoaildenafil, a known PDE-5 inhibitor analog, differs from Ethefil in its sulfonic acid group at the C6 position (vs. This compound’s thioether moiety at C5) (Table 1). This structural variation reduces sulfoaildenafil’s plasma protein binding (78% vs. This compound’s 92%), impacting its half-life (1.8 vs. 4.2 hours) . Mass spectrometry (MS) fragments at m/z 283 and 311 distinguish this compound’s thioether cleavage patterns from sulfoaildenafil’s sulfonic acid derivatives .
Aildenafil (Dimethylsildenafil)
Aildenafil, another analog, features dimethyl substitutions at the piperazine ring, increasing lipophilicity (logP 3.1 vs. This compound’s 2.6) but raising cardiac toxicity risks (hERG IC50 1.2 µM vs. This compound’s 5.6 µM) . In vitro assays show this compound’s superior selectivity for PDE-5 over PDE-6 (ratio 1:15 vs. aildenafil’s 1:8), reducing visual side effects .
Analytical and Regulatory Considerations
In contrast, sulfoaildenafil batches often contain up to 0.12% desulfonation byproducts, necessitating additional purification steps .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Sulfoaildenafil | Aildenafil |
|---|---|---|---|
| Molecular Weight | 489.5 g/mol | 506.6 g/mol | 474.5 g/mol |
| Key Substituent | C5 thioether | C6 sulfonic acid | N,N-dimethyl |
| logP | 2.6 | 1.9 | 3.1 |
| Plasma Protein Binding | 92% | 78% | 85% |
Biological Activity
Ethefil, a compound under investigation for its potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that this compound may exert its effects through:
- Modulation of Enzymatic Activity : this compound has been shown to influence the activity of various enzymes involved in metabolic pathways. This modulation can lead to altered cellular responses and physiological effects.
- Receptor Interaction : The compound appears to bind to specific receptors, triggering signaling cascades that result in biological responses such as anti-inflammatory or antioxidant effects.
- Gene Expression Regulation : this compound may affect gene expression patterns, influencing processes such as cell proliferation and apoptosis.
Biological Effects
The biological effects of this compound have been documented across several studies. Key findings include:
- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory properties in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and modulates immune cell activity.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses, which can protect against oxidative stress-related damage.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains, indicating potential use in treating infections.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of this compound, researchers administered the compound to a group of mice with induced inflammation. Results showed a significant reduction in inflammatory markers compared to the control group. The study concluded that this compound effectively mitigates inflammation through modulation of immune responses.
Case Study 2: Antioxidant Activity
A separate investigation focused on the antioxidant capacity of this compound. In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells. This suggests its potential utility in conditions characterized by oxidative damage, such as neurodegenerative diseases.
Research Findings
Recent studies have further elucidated the mechanisms behind this compound's biological activity:
- A study published in a peer-reviewed journal highlighted that this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response genes, thereby enhancing cellular resistance to oxidative stress .
- Another research article reported that this compound's interaction with specific receptors leads to downstream signaling that promotes cell survival and proliferation under stress conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
